molecular formula C10H9NO4 B12883467 Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate

Cat. No.: B12883467
M. Wt: 207.18 g/mol
InChI Key: WOBMXHYUDLAERK-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. The benzisoxazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities . This specific derivative serves as a versatile building block for the synthesis of more complex molecules, particularly through further functionalization of its ester group. Researchers value this scaffold for its role in developing potential therapeutic agents. Isoxazole derivatives have demonstrated significant immunosuppressive properties in vitro, inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of cytokines like TNF-α . Furthermore, the structural motif is actively investigated for its anti-inflammatory , anticancer , antimicrobial , and neuroprotective effects . The compound's mechanism of action is target-dependent, but studies on related molecules suggest possibilities such as inducing pro-apoptotic pathways in certain cell lines . This product is intended for research purposes as a critical synthetic intermediate to explore these and other novel biological activities. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4-methoxy-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H9NO4/c1-13-8-3-6(10(12)14-2)4-9-7(8)5-11-15-9/h3-5H,1-2H3

InChI Key

WOBMXHYUDLAERK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=NO2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs an alkyne as a dipolarophile and a nitrile oxide as the dipole . Common catalysts used in these reactions include copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives focus on optimizing yield and purity while minimizing waste and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate has been investigated for its potential therapeutic properties. Isoxazoles are known for their biological activities, including anti-inflammatory, analgesic, and anticancer effects.

  • Anti-inflammatory Activity : Research indicates that derivatives of isoxazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This compound may exhibit similar properties, contributing to the development of new anti-inflammatory drugs .
  • Anticancer Properties : Some studies have identified isoxazole derivatives as potential anticancer agents. For instance, modifications at specific positions on the isoxazole ring have shown promising results in inhibiting tumor growth in various cancer cell lines. The compound's ability to interact with biological targets could lead to novel treatments for cancer .

Pharmacological Applications

The pharmacological profile of this compound suggests various potential applications:

  • Kynurenine 3-Monooxygenase Inhibition : Recent studies have explored the role of isoxazole compounds in inhibiting kynurenine 3-monooxygenase (KMO), an enzyme linked to neurodegenerative diseases and mood disorders. Inhibitors of KMO can potentially enhance levels of neuroprotective metabolites, offering therapeutic avenues for conditions like depression and Alzheimer's disease .
  • Neuroprotective Effects : The compound's structural features may contribute to neuroprotection by modulating glutamate receptors or other neurotransmitter systems. This application is particularly relevant in developing drugs for neurodegenerative conditions .

Material Science

Beyond medicinal applications, this compound has potential uses in material science:

  • Photochromic Materials : Isoxazoles can be incorporated into photochromic systems, where they change color upon exposure to light. This property can be utilized in developing smart materials for sensors or optical devices .
  • Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices could enhance material performance in various applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

StudyApplicationFindings
Anti-inflammatoryDemonstrated inhibition of COX enzymes in vitro.
AnticancerShowed significant tumor growth inhibition in specific cancer cell lines.
NeuroprotectionSuggested modulation of glutamate receptors leading to protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Benzothiazole Derivatives

Benzothiazoles, such as 2-(4-methoxyphenyl)benzothiazole (), share structural similarities with the target compound but replace the isoxazole oxygen with a sulfur atom. Key differences include:

  • Synthesis: The benzothiazole derivative is synthesized via a solvent-free microwave-assisted reaction between 4-methoxybenzaldehyde and o-aminothiophenol, achieving a 94% yield .
  • Biological Activity: Benzothiazole derivatives, such as (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (compound 29 in ), exhibit potent antiproliferative activity (IC₅₀ = 9.39 μM against breast cancer), attributed to the electron-withdrawing thiazole ring and methoxy group . The isoxazole analog may display altered activity due to differences in hydrogen-bonding capacity and metabolic stability.
Table 1: Key Properties of Benzothiazole vs. Isoxazole Derivatives
Property 2-(4-Methoxyphenyl)benzothiazole Methyl 4-Methoxybenzo[d]isoxazole-6-Carboxylate (Inferred)
Melting Point 393 K Not reported
Synthesis Yield 94% Not available
Antiproliferative IC₅₀ N/A Not tested
Key Functional Groups Methoxy, benzothiazole Methoxy, benzo[d]isoxazole, methyl ester

Comparison with Other Isoxazole Esters

Methyl 4-Oxo-3,6-Diphenylcyclopropa[5,6]pyrano[3,4-d]isoxazole-6-Carboxylate (469)

This tricyclic isoxazole () features a cyclopropane-fused pyran ring, which introduces steric hindrance and rigidity compared to the simpler benzo[d]isoxazole scaffold. Such structural complexity may reduce synthetic accessibility but enhance target specificity in biological systems.

(3aR,4R,6S,6aS)-Methyl 4-((tert-Butoxycarbonyl)amino)-3-(pentan-3-yl)cyclopenta[d]isoxazole-6-carboxylate

With a similarity score of 0.75 (), this compound shares the isoxazole-carboxylate core but includes a tert-butoxycarbonyl (Boc)-protected amine and a pentyl substituent. The Boc group improves solubility and stability during synthesis, whereas the methyl ester in the target compound may offer simpler metabolic cleavage .

Electronic and Physicochemical Properties

  • Ester Functionality : Methyl esters, as in the target compound, are more lipophilic than ethyl or tert-butyl esters (e.g., ), influencing membrane permeability and in vivo hydrolysis rates .

Biological Activity

Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The compound has been shown to inhibit specific enzymes that are crucial for tumor growth and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • HepG2 (liver cancer)

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF-722.47Induces apoptosis
This compoundHeLa25.87Cell cycle arrest
This compoundHepG219.19Inhibition of proliferation

These findings indicate that the compound can significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • Study on Isoxazole Derivatives :
    A study synthesized various isoxazole derivatives, including this compound, and evaluated their anticancer properties. The results indicated moderate to potent antiproliferative activities against multiple cancer cell lines with low IC50_{50} values, highlighting their potential as novel anticancer agents .
  • Mechanism Exploration :
    Research explored the mechanism through which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that the compound causes cell cycle arrest in the S phase and activates caspases involved in the apoptotic pathway .
  • Immunosuppressive Effects :
    Another study investigated the immunosuppressive properties of isoxazole derivatives, noting that certain compounds could inhibit lymphocyte proliferation while enhancing other immune responses. This dual action suggests potential applications in autoimmune diseases .

Q & A

Q. What are the optimized synthetic routes for Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate?

The synthesis of structurally similar benzoxazole/isoxazole derivatives often involves cyclization reactions. A validated approach includes:

  • Microwave-assisted synthesis : Adapting methods from benzothiazole derivatives (), combine 4-methoxybenzaldehyde derivatives with hydroxylamine under microwave irradiation (300 W, 6 min) in solvent-free conditions with silica gel as a catalyst. Yield optimization can be achieved by adjusting stoichiometry and irradiation time.
  • Carboxylate ester formation : As described for methyl benzoxazole carboxylates (), reflux methyl 3-amino-4-hydroxybenzoate with excess aryl acids (e.g., 4-methoxybenzoic acid) for 15 hours, followed by ice quenching and recrystallization in methanol.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR/FT-IR : Use 1H^1 \text{H}-NMR (DMSO-d6d_6) to confirm methoxy (δ\delta ~3.87 ppm) and carboxylate ester (δ\delta ~3.9–4.1 ppm) groups. FT-IR identifies C=O stretches (~1700 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}) ().
  • X-ray crystallography : Employ SHELX () for refinement. For hydrogen bonding analysis, use graph set theory () to classify patterns (e.g., R22(8)\text{R}_2^2(8)) in crystal packing.

Advanced Research Questions

Q. How to resolve contradictions in hydrogen bonding or crystallographic data during structural analysis?

  • Graph Set Analysis : Apply Etter’s rules () to classify hydrogen bonds. For example, conflicting donor-acceptor distances can be resolved by comparing observed bond lengths with theoretical values from density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets).
  • SHELX Refinement : Use SHELXL () to iteratively adjust thermal parameters and occupancy factors. Discrepancies in twinned crystals may require the TWIN command for high-resolution data.

Q. Data Contradiction Example :

ParameterObservedCalculated (DFT)Resolution Strategy
C-O Bond Length1.42 Å1.38 ÅRe-refine using restraints in SHELXL

Q. What strategies are effective for designing analogs with enhanced biological activity?

  • Bioisosteric Replacement : Replace the methoxy group with halogens (e.g., Cl) or bulkier substituents, as seen in antiviral intermediates ().
  • Structure-Activity Relationship (SAR) : Test analogs against enzymes like α-glucosidase () using in vitro assays. Prioritize derivatives with lower IC50_{50} values.

Q. How to address safety and handling challenges for this compound?

  • Hazard Mitigation : Classify per EU-GHS/CLP (): Acute Toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, PPE, and emergency protocols (e.g., ethanol rinses for skin contact).
  • Storage : Store at 0–6°C in airtight containers (). Avoid exposure to moisture to prevent hydrolysis of the ester group.

Q. What computational tools predict hydrogen bonding networks in crystal engineering?

  • Spartan/Gaussian : Perform conformational analysis (HF/B3LYP methods) to model packing motifs ().
  • ORTEP-3 : Visualize thermal ellipsoids and intermolecular interactions () to guide co-crystal design.

Methodological Resources

  • Crystallography : SHELX (), WinGX (), and ORTEP-3 ().
  • Spectroscopy : Bruker NMR (), Varian FT-IR ().
  • Safety Compliance : Follow Key Organics guidelines () and Kanto Reagents protocols ().

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